N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide
Description
This oxalamide derivative features a unique spirocyclic ether moiety (1,4-dioxaspiro[4.4]nonane) and a 2,5-difluorophenyl group. The 2,5-difluorophenyl substituent contributes electron-withdrawing effects, which may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N2O4/c17-10-3-4-12(18)13(7-10)20-15(22)14(21)19-8-11-9-23-16(24-11)5-1-2-6-16/h3-4,7,11H,1-2,5-6,8-9H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUIMKAIDVLJOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate One common route involves the reaction of 1,4-dioxaspiro[44]nonane with a suitable alkylating agent to introduce the spirocyclic structure This intermediate is then reacted with oxalyl chloride to form the oxalamide moiety
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxalamide moiety.
Substitution: Nucleophilic substitution reactions are common, particularly involving the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide moiety can form hydrogen bonds with biological molecules, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Oxalamide and Sulfonamide Derivatives
Structural and Functional Group Variations
a) N-(2-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 2)
- Substituents : Methoxy (electron-donating) and sulfamoyl (polar, hydrogen-bonding) groups.
- Synthesis : Prepared from sulfanilamide, o-anisidine, and oxalyl chloride in dioxane (73% yield) .
- Physical Properties : Decomposes at 180°C; IR peaks at 1679 cm⁻¹ (C=O stretch) and 3317 cm⁻¹ (N-H).
- Key Difference : Lacks the spirocyclic moiety and fluorine atoms, resulting in lower steric hindrance and distinct electronic properties compared to the target compound.
b) N1,N5-Bis{[4-(5-Oxo-4,5-dihydro)-1,2,4-oxadiazol-3-yl]phenyl}glutaramide (Compound 7)
- Substituents : Bis-oxadiazole rings (heterocyclic, π-deficient) and glutaramide backbone.
- Synthesis : Utilizes CDI (1,1'-carbonyldiimidazole) as a coupling agent in DMSO .
- Key Difference : The bis-oxadiazole structure introduces dual hydrogen-bonding sites, contrasting with the spirocyclic ether and fluorinated aryl groups in the target compound.
c) Sulfonamide Pesticides (e.g., Flumetsulam)
Physicochemical and Spectral Properties
| Compound | Melting Point/Decomposition | Key IR Peaks (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|---|
| Target Compound | Not reported | Expected C=O ~1680–1700 | Spirocyclic CH₂ (~3.5–4.5), Ar-F |
| N-(2-Methoxy-phenyl)-oxalamide | Decomposes at 180°C | 1679 (C=O), 3317 (N-H) | δ3.82 (OCH₃), 6.86–7.97 (aromatic) |
| Compound 7 (Bis-oxadiazole) | Not reported | Oxadiazole C=N ~1595 | Aromatic protons ~7.7–7.9 |
Biological Activity
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,5-difluorophenyl)oxalamide is a synthetic compound characterized by a unique spirocyclic structure and oxalamide functional groups. The compound's molecular formula and weight are essential for understanding its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a dioxaspiro framework that enhances its stability and biological interactions. Its structure allows it to engage with various biological targets, making it a candidate for drug development.
| Property | Details |
|---|---|
| Molecular Formula | C18H24N2O5 |
| Molecular Weight | 348.4 g/mol |
| Structural Features | Spirocyclic core, oxalamide moiety |
The precise mechanism of action for this compound is not fully elucidated. However, compounds with similar structures have been shown to interact with various biological pathways:
- Enzyme Inhibition : Potential interactions with enzymes involved in metabolic pathways.
- Receptor Modulation : Affinity for specific receptors that may mediate therapeutic effects.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity. Similar compounds have demonstrated various pharmacological effects:
- Anticancer Activity : Compounds within the oxalamide class have shown cytotoxic effects against multiple cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.
- Antimicrobial Properties : Exhibits activity against bacterial and fungal strains.
Case Studies
- Antitumor Activity : In vitro studies have shown that derivatives of oxalamides exhibit cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colorectal cancer). For instance, a related compound demonstrated an IC50 value of 9.27 µM against the OVXF 899 ovarian cancer cell line .
- Enzyme Interaction Studies : Research indicates that oxalamide derivatives can inhibit key enzymes such as carbonic anhydrase and histone deacetylases (HDAC), which are implicated in cancer progression and other diseases .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications to the oxalamide structure can significantly influence biological activity. For example:
- The introduction of fluorine atoms in the phenyl group enhances lipophilicity and may improve receptor binding affinity.
- Variations in the spirocyclic core can affect the compound's stability and interaction with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
